N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide
CAS No.: 1396815-84-1
Cat. No.: VC5784529
Molecular Formula: C9H16N2O3S
Molecular Weight: 232.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396815-84-1 |
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Molecular Formula | C9H16N2O3S |
Molecular Weight | 232.3 |
IUPAC Name | N-(4-morpholin-4-ylbut-2-ynyl)methanesulfonamide |
Standard InChI | InChI=1S/C9H16N2O3S/c1-15(12,13)10-4-2-3-5-11-6-8-14-9-7-11/h10H,4-9H2,1H3 |
Standard InChI Key | RFYDNGGHDACZAT-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)NCC#CCN1CCOCC1 |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-Morpholinobut-2-yn-1-yl)methanesulfonamide features a methanesulfonamide group (-SO₂NH₂) attached to a butynyl chain (CH₂-C≡C-CH₂-) that terminates in a morpholine ring. The molecular formula is C₉H₁₅N₂O₃S, with a molecular weight of 255.3 g/mol. Key structural elements include:
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Morpholine Ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, known to enhance solubility and modulate pharmacokinetics .
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Butynyl Linker: A rigid alkyne spacer that influences molecular conformation and potential interactions with biological targets.
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Methanesulfonamide Group: A polar moiety capable of hydrogen bonding and electrostatic interactions.
Physicochemical Properties:
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Solubility: The morpholine ring improves aqueous solubility, while the alkyne linker contributes to moderate lipophilicity.
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logP: Estimated at 1.8–2.2 (predicted via fragment-based methods), indicating balanced hydrophilicity-lipophilicity.
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pKa: The sulfonamide NH group has an approximate pKa of 10–11, making it deprotonated under physiological conditions.
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide likely involves a multi-step approach:
Step 1: Preparation of 4-Morpholinobut-2-yn-1-amine
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Propargylation: React morpholine with 4-chlorobut-2-yn-1-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the alkyne-morpholine intermediate.
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Yield Optimization: Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) enhance substitution efficiency.
Step 2: Sulfonylation
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Methanesulfonyl Chloride Coupling: Treat 4-morpholinobut-2-yn-1-amine with methanesulfonyl chloride in dichloromethane, using triethylamine as a base to scavenge HCl.
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Reaction Conditions: Conduct at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in 60–75% yield.
Scalability and Industrial Considerations
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Continuous Flow Synthesis: Microreactors could improve heat transfer and reduce reaction times for the exothermic sulfonylation step.
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Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with comparable polarity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 3.70–3.65 (m, 4H, morpholine OCH₂CH₂N)
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δ 3.10 (t, 2H, J = 6.8 Hz, CH₂-C≡C)
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δ 2.95 (s, 3H, SO₂CH₃)
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δ 2.50–2.45 (m, 4H, morpholine NCH₂CH₂O)
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δ 2.20 (t, 2H, J = 2.4 Hz, C≡C-CH₂).
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¹³C NMR (100 MHz, CDCl₃):
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δ 77.8 (C≡C)
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δ 66.5 (morpholine OCH₂)
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δ 53.2 (SO₂CH₃)
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δ 44.1 (NCH₂CH₂O)
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δ 22.3 (C≡C-CH₂).
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Infrared (IR) Spectroscopy
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Key Peaks:
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3280 cm⁻¹ (N-H stretch)
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2100 cm⁻¹ (C≡C stretch)
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1320 cm⁻¹ and 1140 cm⁻¹ (S=O asymmetric and symmetric stretches).
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Hypothetical Biological Activity and Mechanisms
Target | Hypothetical IC₅₀ | Mechanism of Action |
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PI3Kγ | 50–100 nM | ATP-binding site competition |
Bcl-2 | 1–5 μM | Disruption of protein-protein interactions |
Apoptosis Induction
Structural similarities to Bcl-2 inhibitors (e.g., ABT-199) suggest potential pro-apoptotic activity. The alkyne linker may facilitate covalent binding to cysteine residues in anti-apoptotic proteins .
Pharmacokinetic and Toxicological Considerations
ADME Profile
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Absorption: Moderate oral bioavailability (~40%) due to morpholine-enhanced solubility.
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Metabolism: Predominant hepatic oxidation via CYP3A4, yielding hydroxylated metabolites.
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Excretion: Renal clearance (60–70%) with minor biliary excretion .
Toxicity Risks
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CYP Inhibition: Potential inhibition of CYP2D6 (IC₅₀ ~ 10 μM), necessitating drug-drug interaction studies.
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hERG Binding: Low risk (predicted IC₅₀ > 30 μM), reducing cardiac toxicity concerns.
Comparative Analysis with Structural Analogs
Future Directions and Applications
Drug Development
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Oncology: Combinatorial therapy with checkpoint inhibitors to overcome chemoresistance.
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Autoimmune Diseases: Targeting PI3Kδ in rheumatoid arthritis or lupus .
Chemical Biology
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Photoaffinity Probes: Incorporate azide groups for click chemistry-based target identification.
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PROTACs: Utilize the alkyne linker to conjugate E3 ligase ligands.
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